molecular formula C16H21NO4S B12904199 (S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate

(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate

Katalognummer: B12904199
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: DXSZOZBYRKLDPM-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxyphenoxy group, and an ethanethioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenoxy group and the ethanethioate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-O-(2-(2-((2-Methoxyphenoxy)methyl)pyrrolidin-1-yl)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-(-)-1-Methyl-2-pyrrolidinemethanol: Shares the pyrrolidine ring structure.

    Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-: Contains a similar pyrrolidine ring but with a pyridine group instead of the methoxyphenoxy group.

Eigenschaften

Molekularformel

C16H21NO4S

Molekulargewicht

323.4 g/mol

IUPAC-Name

O-[2-[(2S)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-2-oxoethyl] ethanethioate

InChI

InChI=1S/C16H21NO4S/c1-12(22)20-11-16(18)17-9-5-6-13(17)10-21-15-8-4-3-7-14(15)19-2/h3-4,7-8,13H,5-6,9-11H2,1-2H3/t13-/m0/s1

InChI-Schlüssel

DXSZOZBYRKLDPM-ZDUSSCGKSA-N

Isomerische SMILES

CC(=S)OCC(=O)N1CCC[C@H]1COC2=CC=CC=C2OC

Kanonische SMILES

CC(=S)OCC(=O)N1CCCC1COC2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.